

# Introduction: The Rationale for CAR-Macrophage Therapy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CT-08

Cat. No.: B15599432

[Get Quote](#)

Solid tumors present a significant challenge for many immunotherapies, including CAR-T cells, due to an immunosuppressive tumor microenvironment (TME).<sup>[1][2][3]</sup> Macrophages, which are often abundant in the TME, have the potential to overcome these barriers.<sup>[3]</sup> CT-0508 is a first-in-class investigational therapy utilizing autologous monocyte-derived macrophages engineered to express an anti-HER2 CAR.<sup>[1][2][4]</sup> Preclinical studies have demonstrated that these CAR-macrophages can phagocytose tumor cells, activate the TME, recruit T cells, and present tumor antigens, leading to a robust anti-tumor immune response.<sup>[2][4][5]</sup> These promising preclinical findings led to the initiation of this Phase 1 trial to assess the safety, feasibility, and preliminary efficacy of CT-0508 in patients with advanced HER2-overexpressing solid tumors.<sup>[2][4]</sup> In September 2021, the FDA granted a Fast Track designation to CT-0508 for the treatment of patients with solid tumors.<sup>[1]</sup>

## Mechanism of Action of CT-0508

CT-0508 is designed to leverage the natural functions of macrophages to fight cancer. The therapy consists of autologous monocytes that are differentiated into M1 pro-inflammatory macrophages and then engineered to express an anti-HER2 chimeric antigen receptor.<sup>[1][3]</sup>

The proposed mechanism involves several key steps:

- Antigen-Specific Phagocytosis: The anti-HER2 CAR directs the macrophages to recognize and engulf HER2-overexpressing cancer cells.<sup>[3]</sup>

- Tumor Microenvironment Remodeling: Upon activation, the CAR-macrophages release pro-inflammatory cytokines, which helps to alter the immunosuppressive TME.[1][6]
- Antigen Presentation and T-Cell Activation: After phagocytosing tumor cells, the CAR-macrophages process and present tumor neoantigens to T cells. This leads to the activation and expansion of tumor-reactive T cells.[1][3]
- Epitope Spreading: By initiating a T-cell response against a variety of tumor antigens (not just HER2), CT-0508 may induce a broader and more durable anti-tumor immunity, potentially preventing antigen-negative relapse.[3]



[Click to download full resolution via product page](#)

*CT-0508 Proposed Mechanism of Action.*

## Phase 1 Trial Methodology

The first-in-human study (NCT04660929) is a multi-center, open-label, Phase 1 basket trial designed to evaluate CT-0508 in patients with recurrent or metastatic solid tumors that overexpress HER2.[1][2]

## Study Objectives

The primary objectives of the study are to assess the safety, tolerability, and manufacturing feasibility of CT-0508.[3][6] Secondary endpoints include cellular kinetics and preliminary efficacy as measured by Objective Response Rate (ORR), Overall Survival (OS), Progression-Free Survival (PFS), and Duration of Response (DOR).[1][6]

## Patient Population

Eligible participants were adults with HER2-overexpressing recurrent or metastatic solid tumors, at least one measurable lesion per RECIST v1.1 criteria, and an ECOG performance status of 1 or less.[1] Patients with breast cancer or gastric/gastroesophageal junction cancers must have previously failed FDA-approved HER2-targeted therapies.[1]

## Experimental Protocol

The experimental workflow involves several key stages from patient screening to follow-up.



[Click to download full resolution via product page](#)

*High-Level Experimental Workflow for the CT-0508 Phase 1 Trial.*

**Manufacturing Process:** The process begins with the collection of monocytes from patients via apheresis.[2] These monocytes are then differentiated into macrophages and engineered with

an anti-HER2 CAR.[2] The final CT-0508 product was reported to have high viability, purity, and CAR expression.[2]

**Dosing and Administration:** The study evaluated at least two dosing regimens. Group 1 (n=9) received a fractionated dose on days 1, 3, and 5, while Group 2 (n=9) received the full dose on day 1.[2][4] Notably, CT-0508 is administered without any preparative lymphodepleting chemotherapy.[2][6] A sub-study is also investigating the combination of CT-0508 with the PD-1 inhibitor pembrolizumab.[3]

**Correlative Studies:** To investigate the mechanism of action, the protocol includes the collection of serial blood samples and tumor biopsies (one pre-treatment and two post-treatment).[2][4] Analyses include pharmacokinetics, TME modulation, and T-cell receptor (TCR) sequencing.[2][4]

## Phase 1 Trial Results

The results presented here are based on interim analyses of the ongoing Phase 1 trial.

## Patient Demographics and Baseline Characteristics

Data has been presented for cohorts of varying sizes as the trial has progressed. The table below summarizes characteristics from a cohort of 14 patients.

| Characteristic                        | Value (n=14)                                                            | Reference                                                   |
|---------------------------------------|-------------------------------------------------------------------------|-------------------------------------------------------------|
| Median Age (Range)                    | 58 years (45-81)                                                        | <a href="#">[1]</a>                                         |
| Gender                                | 71.4% Female                                                            | <a href="#">[1]</a>                                         |
| ECOG Performance Status 0             | 64.3%                                                                   | <a href="#">[1]</a>                                         |
| HER2 Overexpression (IHC 3+)          | 64.3%                                                                   | <a href="#">[1]</a>                                         |
| Tumor Types                           | Breast, Esophageal, Cholangiocarcinoma, Ovarian, Salivary/Parotid Gland | <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Median Prior Lines of Therapy (Range) | 3 (2-11)                                                                | <a href="#">[4]</a> <a href="#">[5]</a>                     |
| Prior Anti-HER2 Therapy               | 85.7% (in a cohort of 7)                                                | <a href="#">[2]</a>                                         |

## Safety and Tolerability

CT-0508 has demonstrated a tolerable safety profile across the reported cohorts.

| Safety Finding                  | Observation                                                                                                      | Reference                               |
|---------------------------------|------------------------------------------------------------------------------------------------------------------|-----------------------------------------|
| Dose-Limiting Toxicities (DLTs) | None reported                                                                                                    | <a href="#">[1]</a> <a href="#">[2]</a> |
| Grade 3-4 CRS                   | None reported                                                                                                    | <a href="#">[1]</a> <a href="#">[6]</a> |
| ICANS (Any Grade)               | None reported                                                                                                    | <a href="#">[1]</a>                     |
| Most Common AEs (Any Grade)     | Cytokine Release Syndrome (CRS), Infusion-Related Reactions, Decreased Lymphocyte Count                          | <a href="#">[1]</a>                     |
| Grade 3 AEs                     | Decreased lymphocyte count (n=3), cough (n=1), decreased neutrophil count (n=1)                                  | <a href="#">[1]</a>                     |
| Serious AEs (SAEs)              | 5 treatment-related SAEs were due to hospitalization for monitoring of Grade 2 CRS or Grade 2 infusion reaction. | <a href="#">[1]</a>                     |

Most adverse events were Grade 1 or 2 and resolved quickly.[\[2\]](#)[\[5\]](#) Cases of Grade 1-2 CRS were managed without the need for tocilizumab or corticosteroids.[\[2\]](#)[\[7\]](#)

## Preliminary Efficacy

The best overall response observed in the trial was stable disease (SD).

| Efficacy Metric              | Result                                                                                                                            | Reference           |
|------------------------------|-----------------------------------------------------------------------------------------------------------------------------------|---------------------|
| Best Overall Response (n=14) | 28.6% Stable Disease (SD)                                                                                                         | <a href="#">[1]</a> |
| Response by HER2 Status      | All 4 cases of SD occurred in patients with HER2 3+ tumors (n=9). All patients with HER2 2+ tumors (n=5) had progressive disease. | <a href="#">[1]</a> |
| Alternative Cohort (n=7)     | 4 of 7 patients evaluated had stable disease.                                                                                     | <a href="#">[4]</a> |

These results suggest that clinical activity may be correlated with high levels of HER2 expression.<sup>[7]</sup>

## Correlative and Mechanistic Findings

Correlative studies from blood and tumor biopsies have provided clinical validation for the proposed mechanism of action.

| Correlative Finding  | Observation                                                                                                                                                                     | Reference |
|----------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Trafficking to Tumor | CT-0508 CAR mRNA was detected in post-treatment tumor biopsies of patients.                                                                                                     | [2][8]    |
| Pharmacokinetics     | CT-0508 was transiently detectable in peripheral blood.                                                                                                                         | [2][4]    |
| Cytokine Elevation   | Transient, self-limiting elevations of pro-inflammatory cytokines were observed post-infusion.                                                                                  | [1][2]    |
| TME Remodeling       | Biopsies showed increased myeloid cell activation, T-cell infiltration, activation, and proliferation.                                                                          | [2][4][6] |
| T-Cell Response      | TCR sequencing revealed newly expanding T-cell clones in the blood that were also found to accumulate in the TME, suggesting the induction of a tumor-reactive T-cell response. | [2][4][8] |

## Conclusion and Future Directions

The interim results from the Phase 1 trial of CT-0508 are promising, demonstrating that this first-in-class anti-HER2 CAR-macrophage therapy is feasible to manufacture and has a

tolerable safety profile in patients with heavily pre-treated, advanced solid tumors.[1][4][8] The therapy was administered without lymphodepleting chemotherapy, a significant departure from CAR-T cell regimens.[6][7]

Early signs of clinical activity, characterized by stable disease, were observed, particularly in patients with high HER2 expression (IHC 3+).[1] Importantly, correlative analyses confirm that CT-0508 traffics to tumors and remodels the tumor microenvironment to induce an anti-tumor T-cell response, consistent with its proposed mechanism of action.[2][6][8]

The study continues to enroll patients, including in a cohort evaluating CT-0508 in combination with pembrolizumab, which may show synergistic effects.[1][3] These early findings support the continued development of CAR-M therapies as a novel approach to treating solid tumors.[1]

#### **Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. onclive.com [onclive.com]
- 2. ascopubs.org [ascopubs.org]
- 3. carismatx.com [carismatx.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. cgtlive.com [cgtlive.com]
- 6. CAR-macrophage therapy for HER2-overexpressing advanced solid tumors: a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chimeric Antigen Receptor-Macrophage Therapy Enters the Clinic: The First-in-Human Trial for HER2+ Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Introduction: The Rationale for CAR-Macrophage Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15599432#phase-1-clinical-trial-results-for-ct-0508\]](https://www.benchchem.com/product/b15599432#phase-1-clinical-trial-results-for-ct-0508)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)